![molecular formula C12H22N6O2 B13194842 tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a triazole moiety and an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. The key steps include:
Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes.
Introduction of the triazole moiety: This is often done via a cyclization reaction involving hydrazine derivatives and nitriles.
Protection of functional groups: tert-Butyl groups are introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the triazole ring or the piperazine ring, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the triazole or piperazine rings.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine : The compound is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Industry : It is used in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing enzymatic activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar structure but with a phenyl group instead of a triazole moiety.
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate: Contains an indole ring instead of a piperazine ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromophenyl group.
Uniqueness: The presence of the triazole moiety in tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate imparts unique chemical and biological properties, such as enhanced coordination ability with metal ions and potential for diverse biological activities.
Propiedades
Fórmula molecular |
C12H22N6O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
tert-butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)18-6-4-17(5-7-18)10-14-9(8-13)15-16-10/h4-8,13H2,1-3H3,(H,14,15,16) |
Clave InChI |
JBWXGOOFXROVNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



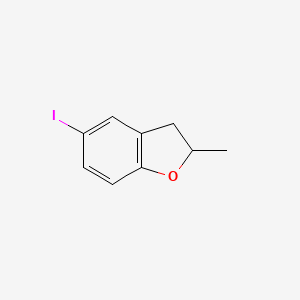
![3-[1-(4-Fluoro-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194772.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)
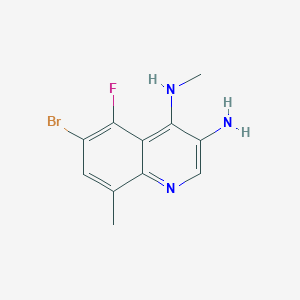

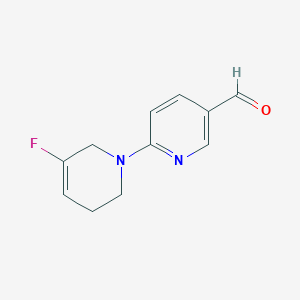
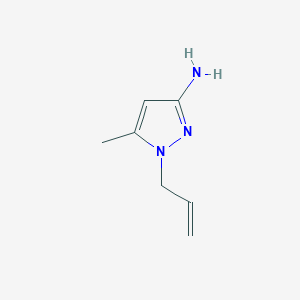
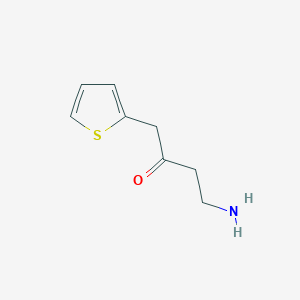

![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
